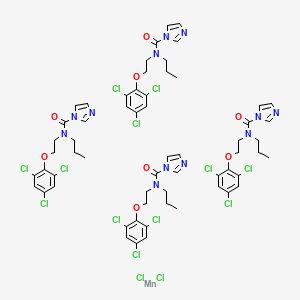
4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The chlorine atoms on the pyrrole ring make it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also interact with biological molecules, potentially affecting cellular pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carbonyl chloride: Similar in structure but lacks the chlorine substituents.
4,5-Dichloro-1H-pyrrole-2-carboxylic acid: Similar but contains a carboxylic acid group instead of a carbonyl chloride.
1-Methyl-1H-pyrrole-2-carbonyl chloride: Similar but lacks the chlorine substituents
Propiedades
Número CAS |
106116-32-9 |
|---|---|
Fórmula molecular |
C6H4Cl3NO |
Peso molecular |
212.454 |
Nombre IUPAC |
4,5-dichloro-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO/c1-10-4(6(9)11)2-3(7)5(10)8/h2H,1H3 |
Clave InChI |
SWFAWUSKOSBUPX-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=C1Cl)Cl)C(=O)Cl |
Sinónimos |
1H-Pyrrole-2-carbonyl chloride, 4,5-dichloro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



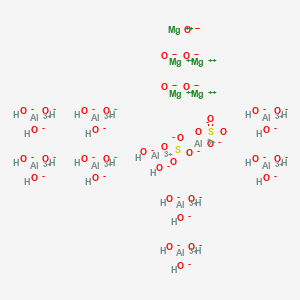

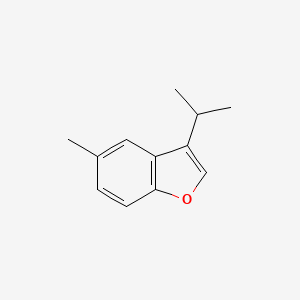
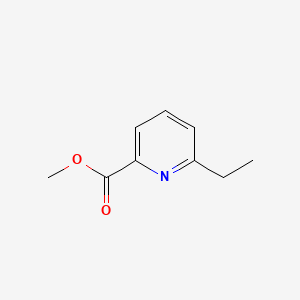
![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)

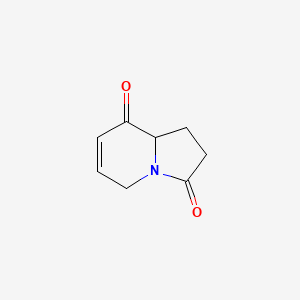
![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)
